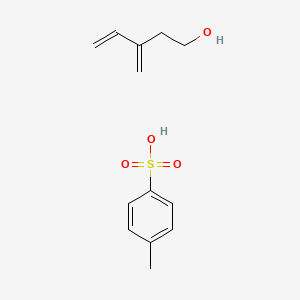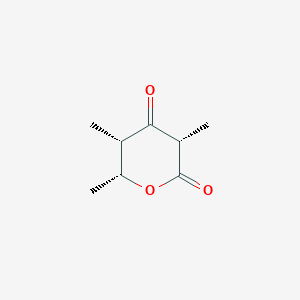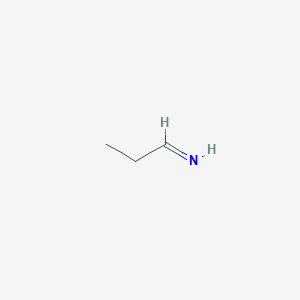
Propan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-1-imine, also known as propylimine, is an organic compound with the molecular formula C3H7N. It belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is a derivative of propanal, where the oxygen atom of the carbonyl group is replaced by a nitrogen atom. This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-1-imine can be synthesized through the condensation reaction between propanal and ammonia or a primary amine. The reaction typically involves the following steps:
Addition of Amine: A primary amine (e.g., ammonia) is added to propanal.
Formation of Intermediate: The amine attacks the carbonyl carbon of propanal, forming a hemiaminal intermediate.
Dehydration: The intermediate undergoes dehydration, resulting in the formation of this compound.
The reaction is often catalyzed by an acid to increase the reaction rate and yield .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of propanal and ammonia in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate and purify the this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-1-imine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form propanoic acid or other oxidized derivatives.
Reduction: It can be reduced to form propylamine.
Substitution: The imine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: Propanoic acid, aldehydes, or ketones.
Reduction: Propylamine.
Substitution: Various substituted imines or amines.
Wissenschaftliche Forschungsanwendungen
Propan-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of propan-1-imine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The imine group (C=N) can react with nucleophiles such as amino acids, proteins, and enzymes, leading to the formation of stable adducts. This reactivity is utilized in various biochemical assays and drug development processes .
Vergleich Mit ähnlichen Verbindungen
Propan-1-imine can be compared with other imines and related compounds:
Propan-1-amine: Unlike this compound, propan-1-amine contains a primary amine group (NH2) instead of an imine group (C=N). It is more basic and less reactive towards nucleophiles.
Propanal: Propanal is an aldehyde with a carbonyl group (C=O) instead of an imine group. It is more reactive towards nucleophilic addition reactions.
Oximes and Hydrazones: These compounds are formed by the reaction of aldehydes or ketones with hydroxylamine (NH2OH) or hydrazine (NH2NH2), respectively.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form stable adducts with nucleophiles make it valuable in various scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
4753-69-9 |
|---|---|
Molekularformel |
C3H7N |
Molekulargewicht |
57.09 g/mol |
IUPAC-Name |
propan-1-imine |
InChI |
InChI=1S/C3H7N/c1-2-3-4/h3-4H,2H2,1H3 |
InChI-Schlüssel |
WJKYOQDIQYJXSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


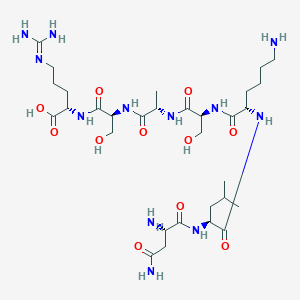
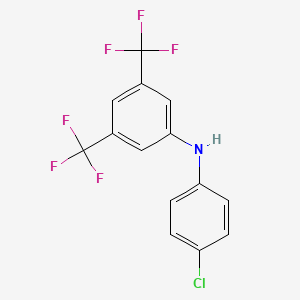

![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
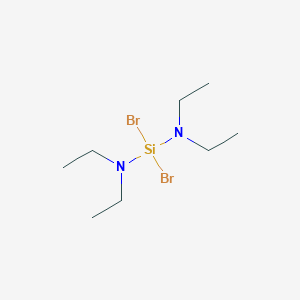
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
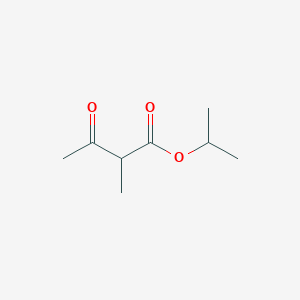
![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
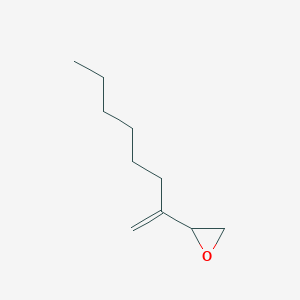
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
